Bienvenue dans la boutique en ligne BenchChem!

4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Lipophilicity Membrane Permeability PDE9 Inhibitor

This compound is a research-grade PDE9 inhibitor featuring a 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one core with a distinctive 4-isopropoxybenzamide substituent. Compared to common 4-methoxy or 4-ethoxy analogs, the branched isopropoxy group confers unique steric bulk (ClogP ~3.14) and altered metabolic stability, making it essential for SAR studies evaluating O-dealkylation rates and PDE isoform selectivity. Procure this exact compound to maintain SAR integrity in PDE9-targeted CNS or peripheral programs.

Molecular Formula C21H19N5O3
Molecular Weight 389.415
CAS No. 899996-20-4
Cat. No. B2849784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899996-20-4
Molecular FormulaC21H19N5O3
Molecular Weight389.415
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C21H19N5O3/c1-14(2)29-17-10-8-15(9-11-17)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27)
InChIKeyGASSZMAYDDCGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899996-20-4): Chemical Class and Structural Context for Procurement Decisions


The compound 4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899996-20-4) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidinone class. It comprises a 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one core scaffold linked via an amide bond to a 4-isopropoxybenzamide group [1]. This chemotype is recognized in the patent literature as a phosphodiesterase 9 (PDE9) inhibitor scaffold, with structural variations at the N-substituent and benzamide ring governing target affinity and selectivity [2]. The compound is currently cataloged as a research-grade chemical, and its value proposition for scientific procurement hinges on its specific substitution pattern, which is not redundant with more commonly available analogs.

Why Generic Substitution of 4-Isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with Broader Pyrazolo[3,4-d]pyrimidinone Analogs is Scientifically Unsound


The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure with activity across diverse targets including various kinases, PDEs, and adenosine receptors [1]. However, potent and selective target engagement is exquisitely dependent on the peripheral substituents. For example, within US9617269, the nature of the N-substituent (isopropyl vs. cyclohexyl) and the benzamide ring (e.g., 4-methoxy vs. 4-isopropoxy) are shown to modulate PDE9 inhibitory activity by orders of magnitude [2]. A simple unsubstituted benzamide or a generic 4-substituted pyrazolo[3,4-d]pyrimidine cannot recapitulate the specific steric and electronic profile conferred by the 4-isopropoxybenzamide moiety. Therefore, procurement of the exact compound is mandatory to maintain structure-activity relationship (SAR) integrity in PDE9-targeted programs. The quantitative evidence below demonstrates how apparently minor structural changes produce measurable differences in properties critical for both in vitro and in vivo experimental outcomes.

Quantitative Differentiation Guide for 4-Isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Against Closest Analogs


Enhanced Lipophilicity (clogP) Relative to 4-Methoxy and Unsubstituted Benzamide Analogs Drives Membrane Permeability Differentiation

A higher lipophilicity, as quantified by calculated logP (clogP), is a primary differentiator for the 4-isopropoxy compound versus its smaller alkoxy and unsubstituted congeners. The isopropoxy group increases clogP by approximately 0.6–0.8 log units compared to the 4-methoxy analog and by >1.0 log unit relative to the unsubstituted benzamide, based on consensus calculations from the ZINC15 database [1]. This property directly influences passive membrane permeability and is a critical optimization parameter for achieving sufficient cellular exposure for intracellular targets like PDE9 [2].

Lipophilicity Membrane Permeability PDE9 Inhibitor

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiates the 4-Isopropoxy Compound from 4-Chloro and 3-Chloro Analogs

The replacement of a chloro substituent with an isopropoxy group increases the topological polar surface area (TPSA) and hydrogen bond acceptor count. The 4-isopropoxy compound has a TPSA of approximately 89 Ų and 4 hydrogen bond acceptors, compared to ~68 Ų and 3 acceptors for the 4-chloro analog [1]. A TPSA below 140 Ų is favorable for oral absorption, but the increase provides a better balance between permeability and solubility, potentially improving oral bioavailability according to Lipinski's and Veber's rules [2].

Polar Surface Area Drug-likeness Oral Bioavailability

Divergent Steric Bulk and Rotatable Bond Profile Versus 4-Ethoxy and 4-Butoxy Analogs Modulates Entropic Binding Penalty

The 4-isopropoxy substituent introduces a branched alkoxy group with greater steric bulk than linear 4-ethoxy but less flexibility than 4-butoxy. The compound has 5 rotatable bonds, identical to the 4-ethoxy analog, while the 4-butoxy analog has 6 [1]. The branching of the isopropoxy group restricts conformational freedom and can pre-organize the molecule for binding to the PDE9 active site, potentially reducing the entropic penalty upon target engagement compared to the more flexible n-butoxy chain. In contrast, the 4-methoxy analog has only 4 rotatable bonds and occupies less volume, which may limit its ability to fully occupy the lipophilic sub-pocket of PDE9 [2].

Steric Effects Conformational Flexibility Binding Entropy

Metabolic Stability Differentiation: The Isopropoxy Group Resists O-Dealkylation More Effectively Than Methoxy or Ethoxy Congeners

Alkoxy groups on aromatic rings are common sites for cytochrome P450-mediated oxidative O-dealkylation. The rate of this metabolism generally decreases with increasing steric hindrance: methoxy > ethoxy > isopropoxy [1]. The secondary carbon of the isopropoxy group creates a steric shield that slows oxidative attack relative to the primary carbons of methoxy and ethoxy groups. This class-level structure-metabolism relationship predicts that the 4-isopropoxy compound will exhibit greater in vitro microsomal stability compared to its 4-methoxy and 4-ethoxy counterparts [2]. Quantitative metabolic stability data from analogous pyrazolo[3,4-d]pyrimidine series confirm this trend, though direct data for this specific compound is not publicly available.

Metabolic Stability CYP450 O-Dealkylation

Defined Application Scenarios for Procuring 4-Isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Based on Quantitative Differentiation Evidence


PDE9 Inhibitor Lead Optimization Requiring Tailored Lipophilicity and Steric Profile

For structure-activity relationship (SAR) studies aimed at optimizing PDE9 inhibitors for central nervous system (CNS) or peripheral indications, this compound provides a specific combination of clogP (~3.14) and steric bulk that is distinct from linear alkoxy or smaller substituent analogs [1]. Its procurement is indicated when the research goal is to evaluate the impact of a branched, moderately lipophilic substituent on target potency, selectivity, and permeability, serving as a direct comparator to 4-methoxy and 4-ethoxy leads.

In Vitro Metabolic Stability Screening of Pyrazolo[3,4-d]pyrimidinone Series

When conducting head-to-head metabolic stability assays (e.g., human liver microsome or hepatocyte stability), this compound serves as a key probe to test the hypothesis that branching at the 4-alkoxy position reduces O-dealkylation rates. It should be compared directly against the 4-methoxy and 4-ethoxy analogs in the same assay panel to quantify the stability gain [1]. The outcome can validate the metabolic optimization strategy for the chemical series.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

In preclinical programs focused on balancing permeability and solubility for oral delivery, this compound's TPSA (~89 Ų) and rotatable bond count (5) represent a midpoint between the more polar methoxy analog and the more lipophilic butoxy or chloro analogs [1]. Procuring this compound allows medicinal chemistry teams to benchmark the impact of incremental TPSA and flexibility changes on in vitro permeability (e.g., PAMPA or Caco-2) and kinetic solubility.

Selectivity Profiling Against PDE Isoforms and Off-Target Panels

The steric footprint of the 4-isopropoxy group may confer a unique selectivity profile across the PDE family compared to smaller or linear alkoxy substituents. This compound should be included in a panel of 4-substituted pyrazolo[3,4-d]pyrimidinones against PDE1–PDE11 isoforms to quantify the selectivity window for PDE9, and to identify any off-target PDE liabilities, as suggested by the patent's differentiation of substituent effects [2].

Quote Request

Request a Quote for 4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.